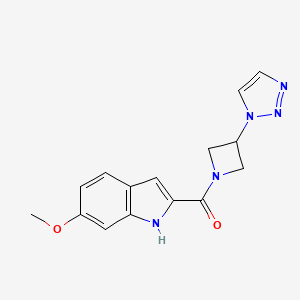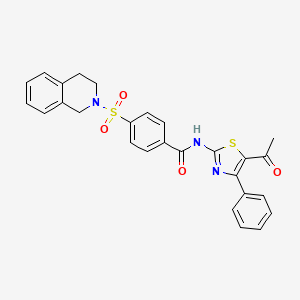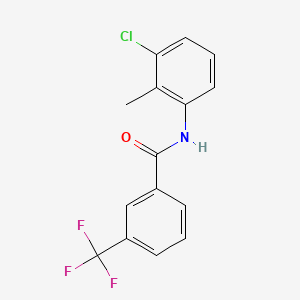
methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research on compounds structurally related to methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has focused on the synthesis and characterization of novel chemical entities with potential biological activities. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives showcases a methodology for creating novel compounds through the one-pot reaction of related chemical substrates, indicating a pathway for generating new molecules with potential therapeutic applications (Gao, Liu, Jiang, & Li, 2011). Similarly, the synthesis of new quinazolines as potential antimicrobial agents highlights the chemical versatility and potential for creating compounds with specific biological functions (Desai, Shihora, & Moradia, 2007).
Chemical Reactivity and Stability
The chemical reactivity and stability of related compounds have been explored through studies such as the synthesis and reactions of a stable o-quinoid 10-π-electron system, offering insights into the regioselectivity and potential chemical transformations of quinoline derivatives (Sarkar, Ghosh, & Chow, 2000). This research underscores the foundational chemistry that could inform the development of derivatives of methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate for various applications.
Potential Biological Activities
The investigation of related compounds for potential biological activities, such as antimicrobial properties, is a key area of research. The synthesis and evaluation of hexahydroquinoline derivatives for myorelaxant activity, as well as their screening for potassium channel opening activities, suggest the therapeutic potential of quinoline derivatives in modulating smooth muscle function (Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008). Additionally, the synthesis of quinoline-pyrimidine carboxylate derivatives as potential antibacterial agents further demonstrates the broad spectrum of biological activities that these compounds can exhibit (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and substitution reactions.", "Starting Materials": [ "2-Amino-3,4-dihydroquinoline", "Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate", "Methyl chloroformate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation reaction between 2-Amino-3,4-dihydroquinoline and Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of Sodium hydroxide to form Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate using Sodium borohydride in the presence of Hydrochloric acid to form Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate.", "Step 3: Substitution reaction between Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate and Methyl chloroformate in the presence of Sodium hydroxide to form Methyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate.", "Step 4: Esterification of Methyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate using Methanol in the presence of Hydrochloric acid to form the final compound, Methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS番号 |
1242937-60-5 |
分子式 |
C22H22ClN3O3 |
分子量 |
411.89 |
IUPAC名 |
methyl 6-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H22ClN3O3/c1-29-22(28)19-20(16-13-15(23)8-9-17(16)25-21(19)27)24-10-12-26-11-4-6-14-5-2-3-7-18(14)26/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H2,24,25,27) |
InChIキー |
KFRQWURAGMRWDM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)



![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)

![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2524024.png)
![3-methyl-1-phenyl-N-(pyridin-3-ylmethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2524025.png)
![2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-(4-bromophenyl)ethanone](/img/structure/B2524027.png)